molecular formula C7H8N2S B2461320 2-(1,3-Thiazol-2-yl)butanenitrile CAS No. 1892476-74-2

2-(1,3-Thiazol-2-yl)butanenitrile

Cat. No. B2461320
CAS RN: 1892476-74-2
M. Wt: 152.22
InChI Key: MNIKOVUWRQRGIP-UHFFFAOYSA-N
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Description

“2-(1,3-Thiazol-2-yl)butanenitrile” is a chemical compound that belongs to the group of azole heterocycles . It is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of “2-(1,3-Thiazol-2-yl)butanenitrile” and its derivatives has been a subject of interest in recent years . Various synthetic pathways have been used, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in “2-(1,3-Thiazol-2-yl)butanenitrile” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Future Directions

The future directions for “2-(1,3-Thiazol-2-yl)butanenitrile” could involve further exploration of its biological activities and potential applications in various fields. The development of new molecules with potent antitumor, antioxidant, and antimicrobial activities through modification of thiazole-based compounds at different positions is a promising area of research .

properties

IUPAC Name

2-(1,3-thiazol-2-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-6(5-8)7-9-3-4-10-7/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKOVUWRQRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-yl)butanenitrile

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